(Rac)-Epoxiconazole

Description

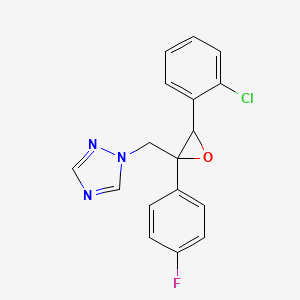

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-[[3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClFN3O/c18-15-4-2-1-3-14(15)16-17(23-16,9-22-11-20-10-21-22)12-5-7-13(19)8-6-12/h1-8,10-11,16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYFCFLJBGAQRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2C(O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClFN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901034223 | |

| Record name | 1-{[3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901034223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Epoxiconazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21397 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000045 [mmHg] | |

| Record name | Epoxiconazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21397 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

135319-73-2, 106325-08-0 | |

| Record name | 1-[[3-(2-Chlorophenyl)-2-(4-fluorophenyl)-2-oxiranyl]methyl]-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135319-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{[3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901034223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,4-Triazole, 1-[[(2R,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)-2-oxiranyl]methyl]-, rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-1,2,4-Triazole, 1-[[3-(2-chlorophenyl)-2-(4-fluorophenyl)-2-oxiranyl]methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Stereochemistry of (rac)-Epoxiconazole

This technical guide provides a comprehensive overview of the synthesis and stereochemistry of (rac)-epoxiconazole, a broad-spectrum triazole fungicide. The document is intended for researchers, scientists, and professionals in the fields of drug development and agrochemistry. It details the stereoisomeric configurations of epoxiconazole, their differential biological activities, and a plausible synthetic pathway to the racemic mixture.

Stereochemistry of Epoxiconazole

Epoxiconazole possesses two chiral centers located at the C2 and C3 positions of the oxirane ring, giving rise to four possible stereoisomers, which exist as two pairs of enantiomers. The commercial fungicide is primarily a racemic mixture of the cis-diastereomers, specifically the (2R,3S) and (2S,3R) enantiomers.[1][2] The IUPAC name for the racemic mixture is (2RS,3SR)-1-[3-(2-chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl]-1H-1,2,4-triazole.[1]

The spatial arrangement of the substituents on the oxirane ring significantly influences the biological activity of the stereoisomers. Research has indicated that the (2S,3R)-enantiomer exhibits significantly higher fungicidal activity against pathogenic fungi, while the (2R,3S)-enantiomer is more active in regulating plant growth.[3] Despite the potential for developing more effective, single-enantiomer fungicides, most commercial epoxiconazole products remain racemic mixtures.[3]

Below is a diagram illustrating the relationship between the different stereoisomers of epoxiconazole.

References

Physicochemical Properties of Epoxiconazole Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxiconazole is a broad-spectrum systemic fungicide belonging to the triazole class. It is widely used in agriculture to control a variety of fungal diseases in crops such as cereals, coffee, and sugar beets. The epoxiconazole molecule contains two chiral centers, resulting in the existence of four stereoisomers. The commercial product is a racemic mixture of the (2R,3S)- and (2S,3R)-enantiomers, which are the diastereomers known as cis-epoxiconazole. It is well-established that enantiomers of chiral pesticides can exhibit different biological activities, toxicities, and environmental fates. This guide provides a comprehensive overview of the physicochemical properties of epoxiconazole enantiomers, detailed experimental protocols for their analysis, and insights into their mechanism of action.

Data Presentation: Physicochemical Properties

While enantiomers of a chiral compound share the same fundamental physicochemical properties in a non-chiral environment, their interactions with chiral environments (such as biological systems) can differ significantly. Quantitative data specifically for the individual enantiomers of epoxiconazole are not extensively available in publicly accessible literature; the data presented below are for the racemic mixture of epoxiconazole. It is a critical area of research to determine if subtle differences in properties like water solubility or partition coefficient exist between the enantiomers.

| Property | Value (for racemic epoxiconazole) | Citation |

| Molecular Formula | C₁₇H₁₃ClFN₃O | [1] |

| Molecular Weight | 329.76 g/mol | [2] |

| Water Solubility | Low | [1] |

| Octanol-Water Partition Coefficient (Log P) | 3.3 | [1] |

| Vapor Pressure at 20 °C | 3.5 x 10⁻⁴ mPa | [1] |

Experimental Protocols

Determination of Water Solubility (OECD Guideline 105)

The water solubility of a compound is determined by the saturation concentration in water at a given temperature. The flask method, suitable for substances with solubility above 10⁻² g/L, is commonly employed.[3][4]

Methodology:

-

Preparation: A supersaturated solution of the epoxiconazole enantiomer is prepared by adding an excess amount of the pure substance to distilled water in a flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 20°C) for a sufficient period to reach equilibrium. This can take 24 hours or longer.

-

Phase Separation: The solution is centrifuged or filtered to remove undissolved particles.

-

Analysis: The concentration of the epoxiconazole enantiomer in the aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

-

Replicate and Average: The experiment is repeated to ensure reproducibility, and the average solubility is reported.

Determination of Octanol-Water Partition Coefficient (Log P) (OECD Guideline 107/117/123)

The octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity. It is determined by measuring the equilibrium concentration of the substance in n-octanol and water.

Shake-Flask Method (OECD 107): [6][7]

-

Preparation: A solution of the epoxiconazole enantiomer is prepared in either n-octanol or water.

-

Partitioning: A known volume of this solution is mixed with a known volume of the other solvent (water or n-octanol) in a separatory funnel.

-

Equilibration: The funnel is shaken to facilitate the partitioning of the analyte between the two phases until equilibrium is reached.

-

Phase Separation: The two phases are allowed to separate.

-

Analysis: The concentration of the epoxiconazole enantiomer in each phase is determined by a suitable analytical method like HPLC.

-

Calculation: The Log P value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

HPLC Method (OECD 117): [8]

This method is an indirect estimation of Log P based on the retention time of the substance on a reversed-phase HPLC column.

-

Calibration: A series of reference compounds with known Log P values are injected into the HPLC system to create a calibration curve of retention time versus Log P.

-

Analysis: The epoxiconazole enantiomer is injected under the same chromatographic conditions.

-

Calculation: The Log P of the enantiomer is determined from its retention time using the calibration curve.

Chiral Separation of Epoxiconazole Enantiomers by HPLC

The separation of epoxiconazole enantiomers is crucial for studying their individual properties and biological activities. This is typically achieved using chiral HPLC.

-

Chiral Stationary Phase (CSP): A column with a chiral stationary phase is used. Polysaccharide-based CSPs, such as those coated with amylose or cellulose derivatives (e.g., Lux i-Amylose-3 or microcrystalline cellulose triacetate), have proven effective.[9][10]

-

Mobile Phase: A suitable mobile phase is selected to achieve optimal separation. This often consists of a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol or ethanol) for normal-phase chromatography, or a mixture of water/buffer and an organic solvent (like acetonitrile or methanol) for reversed-phase chromatography.[11]

-

Detection: A UV detector is commonly used for detection, typically at a wavelength of 230 nm.[10]

-

Optimization: Parameters such as mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the enantiomeric peaks.

Mandatory Visualizations

Experimental Workflow for Physicochemical Property Determination

Caption: Workflow for determining key physicochemical properties of epoxiconazole enantiomers.

Signaling Pathway: Mechanism of Action of Epoxiconazole

References

- 1. Epoxiconazole (Ref: BAS 480F) [sitem.herts.ac.uk]

- 2. scbt.com [scbt.com]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. filab.fr [filab.fr]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 9. Chiral Separation of Epoxiconazole by HPLC | Phenomenex [phenomenex.com]

- 10. Liquid chromatographic method development for determination of fungicide epoxiconazole enantiomers by achiral and chiral column switching technique in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

Toxicological Profile of (Rac)-Epoxiconazole and Its Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of the racemic mixture of the fungicide epoxiconazole, with a focus on its isomers where data is available. The information is compiled from a range of scientific literature and regulatory documents to support research and development activities.

Executive Summary

Epoxiconazole is a broad-spectrum triazole fungicide that has been widely used in agriculture. Its toxicological profile is characterized by effects on the liver, endocrine system, and reproductive and developmental processes. The primary mechanism of action involves the inhibition of cytochrome P450 (CYP) enzymes, leading to disruptions in steroidogenesis. While the racemic mixture has been extensively studied, data on the specific toxicological properties of its individual enantiomers in mammalian systems are limited. This guide summarizes the key toxicological endpoints, details the experimental methodologies used in pivotal studies, and visualizes the known signaling pathways affected by epoxiconazole.

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological data for (Rac)-Epoxiconazole. Data for individual isomers in mammalian systems are largely unavailable in the public domain.

Table 1: Acute Toxicity of this compound

| Endpoint | Value | Species | Route | Source |

| LD50 | >5000 mg/kg | Rat | Oral | [1] |

| LD50 | >2000 mg/kg | Rat | Dermal | [1] |

| LC50 | >5.3 mg/L/4h | Rat | Inhalation | [1] |

Table 2: Repeated Dose Toxicity and Carcinogenicity of this compound

| Study Type | Species | NOAEL | LOAEL | Key Effects | Source |

| 90-Day Oral Toxicity | Rat (Female) | 8 mg/kg/day | 21 mg/kg/day | Histopathological effects on the liver. | [2] |

| 90-Day Oral Toxicity | Rat (Male) | No NOAEL established | - | Significant decreases in adrenal weights at all dose levels. | [2] |

| 18-Month Carcinogenicity | Mouse | 0.8 mg/kg bw/day | - | Liver effects (increased organ weights, changes in clinical chemistry and histology), liver cell adenomas and carcinomas. | [3] |

| 24-Month Chronic Toxicity/Carcinogenicity | Rat | 8 mg/kg bw/day (Carcinogenicity) | 45 mg/kg bw/day (approx.) | Ovarian tumors. | [3] |

Table 3: Reproductive and Developmental Toxicity of this compound

| Study Type | Species | NOAEL | LOAEL | Key Effects | Source |

| Two-Generation Reproduction | Rat | 2.3 mg/kg bw/day (Parental, Reproductive, and Offspring) | 23 mg/kg bw/day | Reduced body weight, vaginal hemorrhages (parental); increased perinatal mortality, edema (offspring); impaired fertility, prolonged gestation, dystocia. | [3] |

| Developmental Toxicity | Rat | - | - | Increased incidence of minor skeletal variations (rudimentary cervical ribs and accessory 14th rib). | [2] |

| Developmental Toxicity | Rabbit | - | - | No evidence of increased fetal sensitivity. | [2] |

Table 4: Enantioselective Ecotoxicity of Epoxiconazole Isomers

| Organism | Endpoint | (+)-Epoxiconazole | (-)-Epoxiconazole | Racemate | Source |

| Scenedesmus obliquus (Green Alga) | 72h-EC50 | More toxic than (-) and racemate | Less toxic than (+) but more than racemate | Least toxic |

Note: Specific quantitative values for the enantiomers in this study were not provided in the abstract.

Experimental Protocols

The toxicological evaluation of epoxiconazole has been conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Two-Generation Reproductive Toxicity Study (Following OECD Guideline 416)

A two-generation study is designed to assess the effects of a substance on the reproductive performance of two generations of animals.[4][5][6]

-

Administration: The test substance is typically administered orally through the diet, drinking water, or by gavage.[7]

-

Dosing: At least three dose levels and a concurrent control group are used. The highest dose should induce some toxicity but not mortality or severe suffering.[7]

-

Exposure Period:

-

P (Parental) Generation: Dosing begins in young adult males and females before mating, continues through mating, gestation, and lactation.

-

F1 (First Filial) Generation: Offspring are exposed from conception through lactation. After weaning, selected F1 animals are dosed through maturity, mating, and the production of the F2 generation.

-

-

Key Endpoints Evaluated:

-

Parental Animals: Clinical observations, body weight, food consumption, estrous cycles, mating performance, fertility, gestation length, parturition, and detailed post-mortem examination including organ weights and histopathology of reproductive organs.

-

Offspring (F1 and F2): Viability, sex ratio, body weight, physical development (e.g., anogenital distance, nipple retention), and post-mortem examination of selected pups.[4][5]

-

In a two-generation study on epoxiconazole in rats, the top dose tested was 250 ppm (approximately 23 mg/kg bw/day).[3]

Carcinogenicity Bioassay (Following OECD Guideline 451)

Carcinogenicity studies are long-term in vivo assays to determine the carcinogenic potential of a chemical.[8][9][10]

-

Test Species: Typically conducted in two rodent species, most commonly rats and mice.[9]

-

Administration: The route of exposure is usually oral (in the diet).

-

Dosing: At least three dose levels plus a concurrent control group are used, with at least 50 animals of each sex per group. The highest dose is typically the maximum tolerated dose (MTD).[8]

-

Duration: For rats, the study duration is typically 24 months, and for mice, it is 18 to 24 months.[8][9]

-

Key Endpoints Evaluated:

-

Survival and body weight changes over the course of the study.

-

Daily clinical observations for signs of toxicity and tumor development.

-

Comprehensive gross necropsy at the end of the study.

-

Histopathological examination of all organs and tissues from all animals, with a particular focus on neoplastic lesions.[8]

-

A 79-week dietary carcinogenicity study in mice used dose levels of 0, 1, 5, 200, and 500 ppm of epoxiconazole.[2] A 24-month study in rats used dose levels of 0, 30, 150, 750, and 1500 ppm.[3]

In Vitro Aromatase Inhibition Assay

This assay is used to assess the potential of a substance to inhibit the enzyme aromatase (CYP19), which is crucial for estrogen biosynthesis.[1][11][12]

-

Test System: Commonly used systems include human placental microsomes, which are a rich source of aromatase, or the H295R human adrenocortical carcinoma cell line, which expresses many of the key enzymes in the steroidogenesis pathway.[11][13]

-

Methodology (Tritiated Water-Release Assay):

-

The test system (microsomes or cell lysate) is incubated with a radiolabeled androgen substrate (e.g., [1β-³H]-androstenedione).

-

Aromatase converts the androgen to estrogen, releasing a tritium atom that forms ³H₂O.

-

The reaction is stopped, and the aqueous phase containing ³H₂O is separated from the remaining radiolabeled substrate.

-

The amount of ³H₂O is quantified by liquid scintillation counting and is directly proportional to the aromatase activity.

-

The assay is performed with and without the test substance at various concentrations to determine the concentration that causes 50% inhibition (IC50).[12]

-

Epoxiconazole has been shown to be an inhibitor of aromatase in in vitro studies.[2]

Signaling Pathways and Mechanisms of Toxicity

The toxicity of epoxiconazole is primarily attributed to its ability to interfere with key biological pathways, particularly those involved in hormone synthesis and xenobiotic metabolism.

Inhibition of Steroidogenesis

Epoxiconazole, like other triazole fungicides, inhibits cytochrome P450 enzymes. A key target is CYP51 (lanosterol 14α-demethylase), which is essential for ergosterol synthesis in fungi.[14][15] However, epoxiconazole also inhibits mammalian CYP enzymes involved in steroidogenesis, notably aromatase (CYP19A1) and potentially CYP17.[9][16] Inhibition of aromatase blocks the conversion of androgens to estrogens, leading to hormonal imbalances that can result in reproductive and developmental toxicity.[9]

Caption: Epoxiconazole inhibits aromatase (CYP19A1), disrupting estrogen synthesis.

Aryl Hydrocarbon Receptor (AHR) Signaling

Epoxiconazole has been shown to activate the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in xenobiotic metabolism.[15] Upon activation, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This leads to the induction of genes encoding Phase I and Phase II metabolizing enzymes, such as CYP1A1 and CYP1A2. AHR activation can also interfere with other signaling pathways, contributing to the toxic effects of epoxiconazole.[15]

Caption: Epoxiconazole activates the AHR signaling pathway, inducing metabolic enzymes.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Studies have indicated that epoxiconazole can modulate the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, particularly PPARα.[10] PPARs are nuclear receptors that regulate lipid metabolism and energy homeostasis. Upon activation by a ligand, PPARs form a heterodimer with the Retinoid X Receptor (RXR) and bind to Peroxisome Proliferator Response Elements (PPREs) on target genes. This can lead to changes in the expression of genes involved in fatty acid oxidation and lipid transport, potentially contributing to the liver effects observed with epoxiconazole, such as hepatomegaly and changes in lipid profiles.[10]

Caption: Epoxiconazole modulates the PPARα signaling pathway, affecting lipid metabolism.

Conclusion

The toxicological profile of this compound is well-characterized, with the liver and the endocrine system being the primary targets. Its mechanism of toxicity is linked to the inhibition of crucial CYP450 enzymes and the modulation of nuclear receptor signaling pathways, including AHR and PPAR. While comprehensive data exists for the racemic mixture, a significant data gap remains regarding the specific toxicological properties of its individual enantiomers in mammalian systems. Further research into the enantiomer-specific toxicity and toxicokinetics would provide a more refined understanding of the risks associated with epoxiconazole exposure and could inform the development of safer alternatives. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and professionals in the field.

References

- 1. An in vitro method to determine the selective inhibition of estrogen biosynthesis by aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. icaonline.co.za [icaonline.co.za]

- 4. policycommons.net [policycommons.net]

- 5. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 6. ecetoc.org [ecetoc.org]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. Carcinogenicity (two rodent species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 10. mhlw.go.jp [mhlw.go.jp]

- 11. epa.gov [epa.gov]

- 12. Assessment of chemical effects on aromatase activity using the H295R cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Induction and inhibition of aromatase (CYP19) activity by various classes of pesticides in H295R human adrenocortical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Oral Exposure to Epoxiconazole Disturbed the Gut Micro-Environment and Metabolic Profiling in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The epoxiconazole and tebuconazole fungicides impair granulosa cells functions partly through the aryl hydrocarbon receptor (AHR) signalling with contrasted effects in obese, normo-weight and polycystic ovarian syndrome (PCOS) patients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]

(Rac)-Epoxiconazole: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Epoxiconazole is a broad-spectrum systemic fungicide belonging to the triazole class of compounds. It is widely utilized in agriculture to control a variety of fungal diseases in crops such as cereals, coffee, and sugar beets. Its fungicidal activity stems from the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This technical guide provides an in-depth overview of this compound, including its chemical identity, mechanism of action, analytical methodologies for its detection, and a summary of key toxicological and environmental data.

Chemical Identity

This compound is a racemic mixture of enantiomers. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 135319-73-2 (for the racemate) | [1][2][3] |

| Alternate CAS Numbers | 106325-08-0, 133855-98-8 | [4] |

| Molecular Formula | C₁₇H₁₃ClFN₃O | [1][2][3] |

| Molecular Weight | 329.76 g/mol | [1][2][3] |

| IUPAC Name | (2RS,3SR)-1-[3-(2-chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl]-1H-1,2,4-triazole | [1] |

| Appearance | White to off-white solid | [2][3] |

| Melting Point | 134 °C | [1] |

| Water Solubility | 8.42 mg/L (at 20°C) | [1] |

| SMILES | Clc1ccccc1C2OC2(Cn3cncn3)c4ccc(F)cc4 | [1] |

Mechanism of Action: Inhibition of Sterol Biosynthesis

Epoxiconazole's primary mode of action is the inhibition of the C14-demethylase enzyme (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[2][5][6] Ergosterol is an essential structural component of fungal cell membranes, analogous to cholesterol in mammalian cells. By inhibiting C14-demethylase, epoxiconazole disrupts the production of ergosterol, leading to an accumulation of toxic sterol precursors and ultimately compromising the integrity and function of the fungal cell membrane. This disruption of membrane structure inhibits fungal growth and proliferation.[2][7][8]

Figure 1: Mechanism of action of Epoxiconazole in the ergosterol biosynthesis pathway.

Experimental Protocols: Analytical Methods for Detection

A variety of analytical methods have been developed for the detection and quantification of epoxiconazole in different matrices. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a commonly used technique due to its high sensitivity and selectivity.[9][10] Gas chromatography with an electron capture detector (GC-ECD) and reversed-phase HPLC (RP-HPLC) are also employed.[11][12][13]

Sample Preparation and Extraction (QuEChERS Method)

A widely adopted method for sample preparation is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.[14]

-

Homogenization: A representative sample (e.g., 10 g of soil or crop material) is homogenized.

-

Extraction: The homogenized sample is placed in a centrifuge tube with 10 mL of acetonitrile. The tube is shaken vigorously for 1 minute.

-

Salting Out: A salt mixture (e.g., magnesium sulfate and sodium chloride) is added to induce phase separation. The tube is shaken again and then centrifuged.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a sorbent (e.g., PSA, C18) to remove interfering matrix components. The tube is vortexed and centrifuged.

-

Analysis: The final extract is filtered and analyzed by HPLC-MS/MS or another suitable instrument.

References

- 1. Epoxiconazole - Wikipedia [en.wikipedia.org]

- 2. Epoxiconazole - LKT Labs [lktlabs.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Epoxiconazole (Ref: BAS 480F) [sitem.herts.ac.uk]

- 5. Epoxiconazole 30% SC-Leading Supplier Of Pesticides And Agrochemicals, Delivering Globally|Sino Agro [sinoagrochem.com.cn]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Side effects of the sterol biosynthesis inhibitor fungicide, propiconazole, on a beneficial arbuscular mycorrhizal fungus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Residues of the fungicide epoxiconazole in rice and paddy in the Chinese field ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enantioselective determination of triazole fungicide epoxiconazole bioaccumulation in tubifex based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nyxxb.cn [nyxxb.cn]

- 12. Method of fast trace microanalysis of the chiral pesticides epoxiconazole and novaluron in soil samples using off-line flow-through extraction and on-column direct large volume injection in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijariit.com [ijariit.com]

- 14. Enantioselective effects of the chiral fungicide tetraconazole in wheat: Fungicidal activity and degradation behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery, Development, and Scientific Profile of Epoxiconazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxiconazole, a broad-spectrum systemic fungicide, has played a significant role in agriculture for the control of a wide array of fungal diseases in various crops since its introduction. Developed and brought to market by BASF in the early 1990s, this triazole fungicide's efficacy stems from its targeted inhibition of sterol biosynthesis, a critical pathway for the integrity of fungal cell membranes. This document provides an in-depth technical guide on the discovery, history, mode of action, and key developmental aspects of epoxiconazole. It includes a summary of its physicochemical properties, efficacy data, a detailed experimental protocol for assessing its bioactivity, and diagrams illustrating its mechanism and development workflow.

Discovery and History

Epoxiconazole was developed by BASF in 1985 and first introduced to the market in France in 1993 under the trade name Opus®.[1] As a member of the azole class of fungicides, it was designed to protect a variety of crops, most notably cereals like wheat and barley, from devastating fungal pathogens.[2][3] Its development marked an advancement in the triazole family, offering improved potency and a broad spectrum of activity against diseases such as leaf blotch (Septoria tritici) and rusts (Puccinia spp.), which can cause significant yield losses.[2][3][4]

Over the years, its application expanded to other crops including soybeans, rice, coffee, and sugar beets.[1][2] Despite the emergence of resistance to some fungicide classes, epoxiconazole maintained its effectiveness for over two decades against key wheat diseases.[2] However, due to regulatory concerns regarding its potential impact on human health and the environment, its use has been restricted in some regions.[2][5] In the European Union, the approval for epoxiconazole was not renewed, and its use was phased out, with a final usage date of October 31, 2021.[5][6][7]

Physicochemical and Toxicological Properties

The chemical and physical properties of epoxiconazole are critical to its formulation and environmental fate.

| Property | Value | Reference(s) |

| IUPAC Name | (2RS,3SR)-1-[3-(2-chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl]-1H-1,2,4-triazole | [2] |

| Chemical Formula | C₁₇H₁₃ClFN₃O | [2] |

| Molar Mass | 329.76 g/mol | [2] |

| Melting Point | 134 °C | [2] |

| Water Solubility | 8.42 mg/L (at 20°C) | [2] |

| Density | 1.374 g/cm³ | [2] |

| Vapor Pressure | 4.5 x 10⁻⁷ mmHg | [8] |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Epoxiconazole's fungicidal activity is derived from its function as a demethylation inhibitor (DMI).[9] It specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[10][11] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[10][12]

By inhibiting CYP51, epoxiconazole blocks the conversion of lanosterol to ergosterol.[12] This disruption leads to an accumulation of toxic methylated sterol precursors and a depletion of ergosterol.[11] The resulting fungal cell membranes have altered permeability and fluidity, which impairs the function of membrane-bound enzymes and ultimately inhibits fungal growth and proliferation.[11] Epoxiconazole has also been noted to increase the activity of chitinase in crops, which can cause the contraction of fungal haustoria, further inhibiting pathogen invasion.[1]

Synthesis and Manufacturing

The commercial synthesis of epoxiconazole is a multi-step process.[13] While specific proprietary details vary, the general approach involves the construction of a substituted propyl chain that features both a chlorophenyl and a fluorophenyl group. A key step in the synthesis is the formation of an epoxide ring, which is crucial for the molecule's stereochemistry and high biological activity.[13] This complex structure is then linked to a 1,2,4-triazole ring to yield the final active ingredient.[13] Various synthetic routes have been patented, often focusing on improving yield, reducing costs, and minimizing environmental impact.[14][15][16]

Biological Efficacy and Spectrum of Activity

Epoxiconazole is effective against a broad range of fungal pathogens in the Ascomycota and Basidiomycota phyla.[3] It is used to control diseases in cereals, soybeans, bananas, rice, and coffee, among others.[2]

| Pathogen | Common Disease | Crop(s) | Reference(s) |

| Mycosphaerella graminicola (Septoria tritici) | Septoria Leaf Blotch | Wheat | [2] |

| Puccinia triticina | Leaf Rust | Wheat | [2] |

| Puccinia striiformis | Stripe Rust | Wheat | [17] |

| Fusarium spp. | Fusarium Head Blight | Wheat | [9] |

| Magnaporthe oryzae | Rice Blast | Rice | [18] |

Efficacy Data (EC₅₀ Values)

The half-maximal effective concentration (EC₅₀) is a common measure of a fungicide's potency.

| Target Organism | EC₅₀ Value (µg/mL) | Reference(s) |

| Magnaporthe oryzae (90 isolates) | 0.11 - 0.86 (avg. 0.26) | [18] |

Experimental Protocol: In Vitro Fungicide Efficacy Assay

The following is a representative protocol for determining the in vitro efficacy of epoxiconazole against a target fungal pathogen using a mycelial growth inhibition assay on solid medium. This method is standard for calculating EC₅₀ values.[19][20]

Objective: To determine the concentration of epoxiconazole that inhibits the mycelial growth of a target fungus by 50% (EC₅₀).

Materials:

-

Pure culture of the target fungus (e.g., Fusarium graminearum)

-

Potato Dextrose Agar (PDA) or other suitable growth medium

-

Technical grade epoxiconazole

-

Sterile distilled water

-

Solvent (e.g., acetone or DMSO) for stock solution

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Incubator

-

Micropipettes

-

Laminar flow hood

Procedure:

-

Stock Solution Preparation: Prepare a 10,000 µg/mL stock solution of epoxiconazole by dissolving the technical grade compound in a minimal amount of a suitable solvent (e.g., 100 mg in 10 mL of acetone).

-

Working Solutions: Create a serial dilution from the stock solution to prepare working concentrations. For example, to test concentrations of 0.01, 0.1, 1, 10, and 100 µg/mL, add the appropriate volume of stock solution to molten PDA (cooled to ~50°C) before pouring plates. Ensure the final solvent concentration is consistent across all treatments (including the control) and is non-fungitoxic (typically <1% v/v).

-

Plate Preparation: Pour the fungicide-amended PDA into sterile Petri dishes (~20 mL per plate). Also, prepare control plates containing PDA with the solvent but without the fungicide. Allow the agar to solidify in a laminar flow hood.

-

Inoculation: Using a sterile 5 mm cork borer, take mycelial plugs from the leading edge of an actively growing (3-5 day old) culture of the target fungus. Place one plug, mycelium-side down, in the center of each prepared Petri dish.

-

Incubation: Seal the plates with paraffin film and incubate them in the dark at the optimal growth temperature for the fungus (e.g., 25°C).

-

Data Collection: After a set incubation period (e.g., 72-96 hours), or when the mycelial growth in the control plates has reached approximately two-thirds of the plate diameter, measure the colony diameter (in mm) for each plate. Take two perpendicular measurements and calculate the mean.

-

Data Analysis:

-

Calculate the percentage of mycelial growth inhibition (MGI) for each concentration using the formula: MGI (%) = [(dc - dt) / dc] x 100 Where dc is the mean diameter of the control colony and dt is the mean diameter of the treated colony.

-

Perform a probit or logistic regression analysis by plotting the percentage of inhibition against the log-transformed fungicide concentrations.

-

Use the resulting regression equation to calculate the EC₅₀ value.

-

Conclusion

Epoxiconazole represents a significant development in the history of triazole fungicides, providing effective and broad-spectrum disease control for staple crops for several decades. Its targeted mode of action, inhibiting the crucial ergosterol biosynthesis pathway in fungi, made it a valuable tool for farmers worldwide. While regulatory changes have limited its use in some regions due to environmental and health concerns, the study of its development, mechanism, and efficacy provides important insights for the ongoing discovery and design of new, safer, and more effective crop protection solutions.

References

- 1. Introduction and prospect analysis of Epoxiconazole - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 2. Epoxiconazole - Wikipedia [en.wikipedia.org]

- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 4. hffa-research.com [hffa-research.com]

- 5. Late 2021 date set for epoxiconazole fungicide ban - Farmers Weekly [fwi.co.uk]

- 6. BAV-Institut — Epoxiconazole loses EU-wide approval [bav-institut.de]

- 7. agrinfo.eu [agrinfo.eu]

- 8. Epoxiconazole | C17H13ClFN3O | CID 107901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The epoxiconazole and tebuconazole fungicides impair granulosa cells functions partly through the aryl hydrocarbon receptor (AHR) signalling with contrasted effects in obese, normo-weight and polycystic ovarian syndrome (PCOS) patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antifungal - Wikipedia [en.wikipedia.org]

- 12. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Epoxiconazole (Ref: BAS 480F) [sitem.herts.ac.uk]

- 14. A Green Synthetic Method to Epoxiconazole Catalyzed by Pyridine-2-carboxylic Acid Manganese(Ⅱ) Complex [yyhx.ciac.jl.cn]

- 15. CN102304014B - Method for preparing epoxiconazole intermediate - Google Patents [patents.google.com]

- 16. Preparation method of epoxiconazole - Eureka | Patsnap [eureka.patsnap.com]

- 17. genfarm.com.au [genfarm.com.au]

- 18. researchgate.net [researchgate.net]

- 19. Fungicide Resistance Assays for Fungal Plant Pathogens | Springer Nature Experiments [experiments.springernature.com]

- 20. researchgate.net [researchgate.net]

Spectroscopic Analysis of (Rac)-Epoxiconazole: A Technical Guide

An In-depth Examination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Data for the Characterization of the Fungicide (Rac)-Epoxiconazole.

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a broad-spectrum triazole fungicide. The information presented is intended for researchers, scientists, and professionals in the fields of drug development, analytical chemistry, and agrochemical research. This document outlines the key spectroscopic identifiers of this compound through a detailed examination of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra.

Introduction

This compound, with the chemical formula C₁₇H₁₃ClFN₃O, is a systemic fungicide used to control a wide range of fungal diseases in various crops.[1] Its complex stereochemistry and functional groups necessitate precise analytical techniques for its identification and quantification. Spectroscopic methods are indispensable tools for the structural elucidation and characterization of such organic molecules. This guide summarizes the essential spectroscopic data and the experimental protocols for their acquisition.

Spectroscopic Data Analysis

The following sections present the quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The spectra for this compound were acquired in deuterated chloroform (CDCl₃).[2]

¹H NMR Data

The proton NMR spectrum reveals the chemical environment of each hydrogen atom in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.8 - 7.0 | m | - | Aromatic protons |

| 4.8 | d | 14.0 | -CH₂- ( diastereotopic) |

| 4.3 | d | 14.0 | -CH₂- (diastereotopic) |

| 4.2 | s | - | Epoxide proton |

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 162.5 | C-F (Aromatic) |

| 151.0 | C-N (Triazole) |

| 144.5 | C-N (Triazole) |

| 135 - 115 | Aromatic Carbons |

| 70.5 | C-O (Epoxide) |

| 67.0 | C-O (Epoxide) |

| 55.0 | -CH₂- |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The data presented here was obtained using Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS).

| m/z | Relative Abundance (%) |

| 330.08 | 100 |

| 169.05 | 85 |

| 127.04 | 80 |

| 261.05 | 75 |

| 109.04 | 70 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3000 | C-H stretch (aromatic) |

| 2980 - 2850 | C-H stretch (aliphatic) |

| 1600 - 1450 | C=C stretch (aromatic) |

| 1510 | N=N stretch (triazole) |

| 1250 | C-O stretch (epoxide) |

| 1100 | C-N stretch |

| 830 | C-Cl stretch |

| 815 | C-F stretch |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the sample height in the tube is approximately 4-5 cm.

¹H NMR Acquisition:

-

The ¹H NMR spectrum is typically acquired on a 400 MHz or higher field NMR spectrometer.

-

Standard acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

The data is processed with a Fourier transform, and the chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is acquired on the same spectrometer.

-

Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon.

-

A wider spectral width (e.g., 0-220 ppm) is used.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to achieve an adequate signal-to-noise ratio.

-

Chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as acetonitrile or methanol.

-

The solution should be filtered to remove any particulate matter.

LC-ESI-MS Analysis:

-

The analysis is performed using a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

A C18 reversed-phase column is typically used for chromatographic separation.

-

A gradient elution with mobile phases such as water and acetonitrile, often with a small amount of formic acid to aid ionization, is employed.

-

The ESI source is operated in positive ion mode.

-

The mass spectrometer is set to scan a mass range that includes the expected molecular ion of Epoxiconazole (m/z 330.08 for [M+H]⁺).

-

For fragmentation studies (MS/MS), the molecular ion is selected in the first mass analyzer and fragmented by collision-induced dissociation (CID), with the resulting fragment ions analyzed in the second mass analyzer.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

FT-IR Analysis:

-

The analysis is performed using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

A background spectrum of the clean, empty ATR crystal is recorded first.

-

The sample spectrum is then recorded.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). The typical spectral range is 4000-400 cm⁻¹.

Workflow and Relationships

The following diagrams illustrate the logical workflow of spectroscopic data analysis and the relationship between the different spectroscopic techniques in structural elucidation.

Caption: Workflow for Spectroscopic Analysis of this compound.

Caption: Synergy of Spectroscopic Techniques in Structural Elucidation.

References

Methodological & Application

Application Note: Chiral Separation of (Rac)-Epoxiconazole Using High-Performance Liquid Chromatography (HPLC)

Introduction

Epoxiconazole is a broad-spectrum fungicide widely used in agriculture. It possesses two chiral centers, leading to the existence of enantiomers. The differential biological activity and environmental fate of these enantiomers necessitate their effective separation and quantification. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of (Rac)-Epoxiconazole, suitable for research, quality control, and environmental analysis.

Principle

The enantiomers of this compound are separated on a chiral stationary phase (CSP) through stereoselective interactions. The differential affinity of the enantiomers for the CSP results in different retention times, allowing for their individual quantification. This method utilizes a polysaccharide-based CSP, which has demonstrated excellent enantioselectivity for this compound.

Experimental Protocols

1. Instrumentation and Materials

-

HPLC System: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.[1]

-

Chiral Column: Lux® i-Amylose-3 (immobilized polysaccharide-based chiral stationary phase). An alternative is a microcrystalline cellulose triacetate (MCTA) column.[1][2][3]

-

Data Acquisition: Chromatography data station for data collection and processing.

-

Solvents: HPLC grade acetonitrile, methanol, and water.

-

Reagents: Ammonium acetate and formic acid (analytical grade).

-

Sample: this compound standard.

2. Preparation of Mobile Phase and Standard Solutions

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Water with 5 mM Ammonium Acetate and 0.05% Formic Acid.[1]

-

Standard Stock Solution: Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.

-

Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.

3. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the chiral separation of Epoxiconazole.

| Parameter | Condition 1 | Condition 2 |

| Chiral Stationary Phase | Lux® i-Amylose-3 | Microcrystalline Cellulose Triacetate (MCTA) |

| Mobile Phase | Acetonitrile / Water with 5 mM Ammonium Acetate and 0.05% Formic Acid (65:35 v/v)[1] | Methanol or Ethanol in water[2] |

| Flow Rate | 1.0 mL/min[1] | Not Specified |

| Column Temperature | 30°C | Not Specified |

| Injection Volume | 10 µL[1] | 20 µL[2] |

| Detection Wavelength | 230 nm[2][4][5] | 230 nm[2][4][5] |

4. Sample Preparation

For the analysis of formulated products or technical grade material, dissolve the sample in methanol and dilute to the working concentration with the mobile phase. For environmental samples such as water or soil, a more extensive sample preparation is required.

-

Water Samples: Direct injection may be possible for concentrations within the range of 1-1000 mg/L.[2] For lower concentrations, a solid-phase extraction (SPE) clean-up may be necessary.[6]

-

Soil Samples: Extraction with methanol followed by a clean-up step is typically required.[2][6] An achiral-chiral column switching technique can also be employed for complex matrices.[2][6]

5. System Suitability

Before sample analysis, perform a system suitability test by injecting the working standard solution six times. The relative standard deviation (RSD) for the peak areas and retention times should be less than 2.0%. The resolution between the two enantiomer peaks should be greater than 1.5.

Data Presentation

The following table summarizes the expected retention times and resolution for the chiral separation of Epoxiconazole enantiomers based on the described methods.

| Chiral Stationary Phase | Enantiomer 1 Retention Time (min) | Enantiomer 2 Retention Time (min) | Resolution (Rs) |

| Lux® i-Amylose-3 | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |

| MCTA | Data not available in provided search results | Data not available in provided search results | 1.15[6] |

Note: Specific retention times can vary depending on the exact HPLC system, column batch, and mobile phase preparation. The provided resolution value is a key indicator of successful separation.

Diagrams

Caption: Experimental workflow for the chiral separation of this compound by HPLC.

Caption: Logical relationship of chiral separation on a stationary phase.

References

- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 2. Liquid chromatographic method development for determination of fungicide epoxiconazole enantiomers by achiral and chiral column switching technique in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chiral Separation of Epoxiconazole by HPLC | Phenomenex [phenomenex.com]

- 4. researchgate.net [researchgate.net]

- 5. ijcmas.com [ijcmas.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Enantioselective Analysis of Epoxiconazole in Soil and Water Samples

Introduction

Epoxiconazole is a broad-spectrum chiral fungicide widely used in agriculture. Due to the enantioselective bioactivity and degradation of its enantiomers in the environment, it is crucial to develop analytical methods that can distinguish and quantify these stereoisomers in environmental matrices such as soil and water.[1][2][3] These application notes provide detailed protocols for the extraction, cleanup, and enantioselective analysis of epoxiconazole in soil and water samples using high-performance liquid chromatography (HPLC) based methods.

Analytical Principles

The enantioselective analysis of epoxiconazole typically involves the following key steps:

-

Sample Preparation: Extraction of epoxiconazole from the soil or water matrix, followed by cleanup to remove interfering substances.

-

Chiral Separation: Separation of the epoxiconazole enantiomers using a chiral stationary phase (CSP) in an HPLC system.

-

Detection and Quantification: Detection of the separated enantiomers using a suitable detector (e.g., UV or Mass Spectrometry) and quantification based on calibration standards.

Experimental Protocols

Soil Sample Preparation

This protocol outlines the extraction and cleanup of epoxiconazole from soil samples.

Materials:

-

Acetonitrile (ACN), HPLC grade

-

n-hexane, HPLC grade

-

Anhydrous sodium sulfate

-

Centrifuge and centrifuge tubes (50 mL)

-

Rotary evaporator

-

Solid Phase Extraction (SPE) cartridges (e.g., Florisil)

Procedure:

-

Sieving and Homogenization: Air-dry the soil sample, remove any stones and plant debris, and pass it through a 2 mm sieve to ensure homogeneity.[4]

-

Extraction:

-

Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

-

Add 20 mL of acetonitrile and vortex for 2 minutes.

-

Sonicate the mixture for 15 minutes.

-

Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.

-

Repeat the extraction process twice more with 20 mL of acetonitrile each time.

-

Combine all the supernatants.

-

-

Cleanup:

-

Concentrate the combined extract to approximately 2 mL using a rotary evaporator at 40°C.

-

Add 10 mL of n-hexane to the concentrated extract and vortex for 1 minute for liquid-liquid partitioning.

-

Discard the n-hexane layer. Repeat this step twice.

-

Pass the acetonitrile phase through a filter containing anhydrous sodium sulfate.

-

Further concentrate the extract to near dryness and redissolve in 1 mL of the mobile phase for HPLC analysis.

-

Water Sample Preparation

This protocol describes the extraction of epoxiconazole from water samples.

Materials:

-

Dichloromethane (DCM), HPLC grade

-

Anhydrous sodium sulfate

-

Separatory funnel (1 L)

-

Rotary evaporator

Procedure:

-

Extraction:

-

Measure 500 mL of the water sample into a 1 L separatory funnel.

-

Add 50 mL of dichloromethane and shake vigorously for 5 minutes.

-

Allow the layers to separate and collect the organic (lower) layer.

-

Repeat the extraction twice more with 50 mL of dichloromethane each time.

-

Combine the organic extracts.

-

-

Drying and Concentration:

-

Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to dryness using a rotary evaporator at 40°C.

-

Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

-

Enantioselective HPLC Analysis

This section details the conditions for the chiral separation and quantification of epoxiconazole enantiomers.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector or a tandem mass spectrometer (MS/MS).

-

Chiral Column: Microcrystalline cellulose triacetate (MCTA) or Cellulose-tris(3,5-dimethylphenylcarbamate) based columns are commonly used.[5][6][7]

Chromatographic Conditions:

| Parameter | Condition 1: HPLC-UV | Condition 2: HPLC-MS/MS |

| Chiral Column | Microcrystalline cellulose triacetate (MCTA), 150 x 3 mm, 15-25 µm | Phenomenex Lux Cellulose-1, 250 x 4.6 mm |

| Mobile Phase | Methanol:Water (80:20, v/v) | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 0.5 mL/min | 0.8 mL/min |

| Column Temperature | 25°C | 30°C |

| Injection Volume | 20 µL | 10 µL |

| Detection | UV at 230 nm[5] | MS/MS with Electrospray Ionization (ESI) |

Data Presentation

The following tables summarize the quantitative data for the enantioselective analysis of epoxiconazole in soil and water samples.

Table 1: Method Performance for Epoxiconazole Enantiomers in Water

| Parameter | (-)-Epoxiconazole | (+)-Epoxiconazole | Reference |

| Limit of Detection (LOD) | 0.001 mg/kg | 0.001 mg/kg | [8] |

| Limit of Quantification (LOQ) | 0.005 mg/kg | 0.005 mg/kg | [8] |

| Recovery (%) | 92.5 ± 4.8 | 95.1 ± 3.7 | [8] |

Table 2: Method Performance for Epoxiconazole Enantiomers in Soil

| Parameter | (-)-Epoxiconazole | (+)-Epoxiconazole | Reference |

| Limit of Detection (LOD) | 0.006 mg/kg | 0.006 mg/kg | [8] |

| Limit of Quantification (LOQ) | 0.03 mg/kg | 0.03 mg/kg | [8] |

| Recovery (%) | 88.7 ± 5.2 | 91.3 ± 4.5 | [8] |

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the analytical procedures.

Caption: Overall workflow for the enantioselective analysis of epoxiconazole.

Caption: Detailed workflow for soil sample preparation.

Caption: Detailed workflow for water sample preparation.

References

- 1. researchgate.net [researchgate.net]

- 2. Influence of pH on the stereoselective degradation of the fungicides epoxiconazole and cyproconazole in soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]

- 5. Liquid chromatographic method development for determination of fungicide epoxiconazole enantiomers by achiral and chiral column switching technique in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Epoxiconazole Residue Analysis in Agricultural Products

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the analysis of epoxiconazole residues in various agricultural products. The protocols outlined below are based on established and validated analytical techniques, primarily focusing on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, followed by instrumental analysis using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) or tandem Mass Spectrometry (LC-MS/MS).

Overview

Epoxiconazole is a broad-spectrum systemic fungicide used to control a variety of fungal diseases in crops such as cereals, rice, beans, and zucchini.[1][2] Monitoring its residue levels in agricultural commodities is crucial for ensuring food safety and compliance with regulatory limits. This protocol details the necessary steps for accurate and precise quantification of epoxiconazole residues.

Quantitative Data Summary

The following tables summarize the performance characteristics of the analytical methods described in this protocol, including Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates in various agricultural matrices.

Table 1: Method Validation Data for Epoxiconazole Analysis

| Analytical Method | Matrix | Fortification Levels (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | LOQ (mg/kg) | Reference |

| HPLC-DAD | Beans | 0.01, 0.1, 1.0 | 96 - 102 | 0.98 - 1.52 | 0.01 | [1] |

| HPLC-DAD | Zucchini | 0.01, 0.1, 1.0 | 96 - 102 | 0.98 - 1.52 | 0.01 | [1] |

| GC-ECD | Wheat Grain | 0.01, 0.1, 2 | 82 - 93 | 3.0 - 9.7 | 0.01 | [2] |

| GC-ECD | Wheat Plant | 0.01, 0.1, 10 | 82 - 93 | 3.0 - 9.7 | 0.01 | [2] |

| GC-ECD | Soil | 0.01, 0.1, 2 | 82 - 93 | 3.0 - 9.7 | 0.01 | [2] |

| LC-MS/MS | Soil | 0.01 - 1.00 | 81.2 - 100.2 | < 14 | 0.001 - 0.003 | [3][4] |

| LC-MS/MS | Earthworms | 0.01 - 1.00 | 81.2 - 100.2 | < 14 | 0.001 - 0.003 | [3][4] |

| LC-MS/MS | Brown Rice | 0.01, 5.0 | 89.2 - 104.1 | 4.6 - 14.4 | 0.01 | [5] |

| LC-MS/MS | Rice Straw | 0.01, 5.0 | 89.2 - 104.1 | 4.6 - 14.4 | 0.01 | [5] |

| LC-MS/MS | Rice Hull | 0.01, 5.0 | 89.2 - 104.1 | 4.6 - 14.4 | 0.01 | [5] |

Experimental Protocols

The following sections provide detailed step-by-step procedures for sample preparation and analysis.

Sample Preparation: QuEChERS Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices due to its simplicity, speed, and effectiveness.[6][7]

3.1.1. Materials and Reagents

-

Homogenized agricultural product sample

-

Acetonitrile (ACN), HPLC grade

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary Secondary Amine (PSA) sorbent

-

Graphitized Carbon Black (GCB) (for pigmented samples)

-

Centrifuge tubes (50 mL and 15 mL)

-

High-speed blender or homogenizer

-

Centrifuge capable of 4000 rpm

-

Vortex mixer

-

Syringe filters (0.22 µm PTFE)

3.1.2. Extraction Procedure

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile to the tube.

-

Shake vigorously for 1 minute.

-

Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.[1]

-

Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

-

Centrifuge at 4000 rpm for 5 minutes at 5°C.[1]

3.1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate and 25 mg of PSA.[1] For samples with high pigment content, 10 mg of GCB can be added.

-

Vortex for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for analysis.[1]

Instrumental Analysis

3.2.1. HPLC-DAD Analysis

-

Instrumentation: High-Performance Liquid Chromatograph with a Diode-Array Detector.

-

Column: C18 column (e.g., 25 cm length x 4.6 mm i.d.).[8]

-

Mobile Phase: Acetonitrile: Water (70:30 v/v).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Injection Volume: 20 µL.[1]

-

Wavelength: 230 nm.[1]

-

Column Temperature: 30°C.[8]

3.2.2. LC-MS/MS Analysis

-

Instrumentation: Liquid Chromatograph coupled to a tandem Mass Spectrometer with an electrospray ionization (ESI) source.

-

Column: UHPLC C18 column (e.g., Restek Raptor Biphenyl).[9]

-

Mobile Phase:

-

Gradient: A typical gradient would start with a low percentage of organic phase, increasing over the run to elute the analyte.

-

Flow Rate: 0.4 mL/min.[9]

-

Injection Volume: 2 µL.[9]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions: Specific precursor and product ion transitions for epoxiconazole should be monitored for quantification and confirmation (e.g., precursor ion m/z 330.0, product ions m/z 121.0 and 101.0).[10]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of epoxiconazole residues in agricultural products.

Caption: Workflow for Epoxiconazole Residue Analysis.

Logical Relationship of QuEChERS Steps

This diagram details the logical steps and components involved in the QuEChERS sample preparation method.

Caption: Logical Steps of the QuEChERS Protocol.

References

- 1. esjpesticides.org.eg [esjpesticides.org.eg]

- 2. nyxxb.cn [nyxxb.cn]

- 3. researchgate.net [researchgate.net]

- 4. LC-MS/MS method for simultaneous determination of myclobutanil, hexaconazole, diniconazole, epoxiconazole and tetraconazole enantiomers in soil and earthworms: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 5. Residues of the fungicide epoxiconazole in rice and paddy in the Chinese field ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]

- 7. gcms.cz [gcms.cz]

- 8. ijcmas.com [ijcmas.com]

- 9. lcms.cz [lcms.cz]

- 10. eurl-pesticides.eu [eurl-pesticides.eu]

Application of (Rac)-Epoxiconazole in Fungal Growth Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (rac)-Epoxiconazole in studying fungal growth inhibition. This document includes detailed information on the mechanism of action, experimental protocols for assessing antifungal activity, and quantitative data on its efficacy against various fungal species.

Introduction

This compound is a broad-spectrum triazole fungicide widely used in agriculture to protect crops from a variety of fungal diseases.[1] Its efficacy lies in its ability to disrupt a crucial metabolic pathway in fungi, leading to the inhibition of growth and proliferation. Understanding the specific application of this compound in research settings is vital for the development of new antifungal strategies and for monitoring the emergence of resistance.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mode of action of this compound, like other azole antifungals, is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the fungal ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.

By binding to the heme iron cofactor of CYP51, epoxiconazole blocks the demethylation of lanosterol, a precursor to ergosterol. This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. The altered sterol composition disrupts the membrane structure and function, ultimately leading to the cessation of fungal growth and cell death.

References

Application Note: High-Sensitivity LC-MS/MS Method for Trace Level Detection of Epoxiconazole in Soil

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of epoxiconazole at trace levels in soil samples. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. This method provides the high selectivity and sensitivity required for environmental monitoring and food safety applications, with Limits of Detection (LOD) and Quantification (LOQ) in the low µg/kg range. The described workflow is suitable for researchers, scientists, and professionals in the fields of environmental science and drug development.

Introduction

Epoxiconazole is a broad-spectrum triazole fungicide widely used in agriculture to protect crops from fungal diseases.[1][2] Due to its persistence and potential for environmental contamination, sensitive and reliable analytical methods are required for its detection at trace levels in complex matrices such as soil.[3] LC-MS/MS has become the technique of choice for this purpose due to its high sensitivity, selectivity, and ability to handle complex sample matrices.[4][5] This application note provides a detailed protocol for the extraction and quantification of epoxiconazole in soil using a modified QuEChERS method and LC-MS/MS.

Experimental Protocols

Sample Preparation (Modified QuEChERS)

This protocol is adapted from established QuEChERS methods for pesticide residue analysis in soil.[6]

Reagents and Materials:

-

Acetonitrile (ACN), HPLC grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

Deionized water

-

50 mL polypropylene centrifuge tubes

-

15 mL polypropylene centrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Weigh 5 g of homogenized soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of deionized water to hydrate the sample and vortex for 1 minute.

-

Add 10 mL of acetonitrile to the tube.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Immediately cap the tube and vortex vigorously for 1 minute.

-

Centrifuge the tube at ≥3000 rpm for 5 minutes.

-

Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of PSA and 900 mg of anhydrous MgSO₄.

-

Vortex for 1 minute to facilitate dispersive solid-phase extraction (d-SPE) cleanup.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

Liquid Chromatograph coupled with a triple quadrupole mass spectrometer.

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm)[7] |

| Mobile Phase A | Water with 0.1% formic acid[8][9] |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometry (MS/MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[7][10] |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C[9] |

| Desolvation Gas | Nitrogen |

| Desolvation Temp | 350 °C |

| Collision Gas | Argon |

MRM Transitions for Epoxiconazole:

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| 330.1 | 121.1 | 24 | 50 |

| 330.1 | 101.1 | 48 | 50 |

Note: The specific collision energies and other MS parameters may require optimization for the specific instrument being used.[4][7]

Quantitative Data Summary

The following table summarizes the quantitative performance data for the LC-MS/MS method for epoxiconazole detection. The data is compiled from various studies employing similar methodologies.

| Parameter | Soil[8][9] | Water (ng/L)[5] | Pulses (µg/g)[6] |

| Limit of Detection (LOD) | 0.001 - 0.003 mg/kg | 1 - 50 | 0.001 - 0.015 |

| Limit of Quantification (LOQ) | 0.005 mg/kg | 2 - 180 | 0.01 - 0.05 |

| Recovery (%) | 81.2 - 100.2 | 73 - 99 | 70 - 120 (with matrix-matched standards) |

| Relative Standard Deviation (RSD %) | < 14 | 5 - 24 | < 20 |

Experimental Workflow Diagram

Caption: Workflow for the extraction and analysis of epoxiconazole in soil.

Conclusion

The LC-MS/MS method presented in this application note provides a reliable and sensitive approach for the trace level detection of epoxiconazole in soil. The modified QuEChERS sample preparation is effective in removing matrix interferences, and the subsequent LC-MS/MS analysis in MRM mode ensures high selectivity and accurate quantification. This method is well-suited for routine monitoring of epoxiconazole residues in environmental samples.

References

- 1. ijcmas.com [ijcmas.com]

- 2. Oral Exposure to Epoxiconazole Disturbed the Gut Micro-Environment and Metabolic Profiling in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. agilent.com [agilent.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. LC-MS/MS method optimization and validation for trace-level analysis of 71 crop protection chemicals in pulses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurl-pesticides.eu [eurl-pesticides.eu]

- 8. LC-MS/MS method for simultaneous determination of myclobutanil, hexaconazole, diniconazole, epoxiconazole and tetraconazole enantiomers in soil and earthworms: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 9. researchgate.net [researchgate.net]

- 10. Epoxiconazole | C17H13ClFN3O | CID 107901 - PubChem [pubchem.ncbi.nlm.nih.gov]